molecular formula C11H18N2OS B2992630 6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one CAS No. 900007-57-0

6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one

Cat. No.: B2992630
CAS No.: 900007-57-0
M. Wt: 226.34
InChI Key: PRAOSGQFKYTIGR-UHFFFAOYSA-N
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Description

“6-ethyl-2-(isopentylthio)pyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of several larger biomolecules, including the nucleic acids RNA and DNA.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis and evaluation of pyrimidin-4(3H)-one derivatives for antiviral activity have been extensively studied. One study details the synthesis of new derivatives with various substituents, showing virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. These derivatives have the potential to suppress HIV-1 reproduction significantly at certain concentrations (Novikov et al., 2004).

Green Synthesis Approaches

Research has also focused on environmentally friendly synthesis methods for pyrimidin-4(3H)-one derivatives. A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide presents a green approach, characterized by reduced catalyst loading and easy purification, highlighting the importance of sustainable chemistry in synthesizing pharmacologically significant compounds (Shi et al., 2018).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory potential. These compounds have shown significant cytotoxic activity against certain cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation. This research opens avenues for the development of new therapeutic agents (Rahmouni et al., 2016).

Corrosion Inhibition

Pyrimidine derivatives have been investigated for their corrosion inhibition properties, particularly for the protection of iron in acidic environments. Such studies provide insights into the effectiveness of these compounds as corrosion inhibitors, which is crucial for industrial applications to enhance the lifespan of metal components (Abdelazim et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrimidine derivatives are used in medicinal chemistry and can interact with biological targets in various ways .

Properties

IUPAC Name

4-ethyl-2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-4-9-7-10(14)13-11(12-9)15-6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAOSGQFKYTIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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